

Saroglitazar sulfoxide-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Saroglitazar sulfoxide-d4

Cat. No.: B15555423

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Saroglitazar Sulfoxide-d4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of Saroglitazar, with a specific focus on its deuterated sulfoxide metabolite, **Saroglitazar sulfoxide-d4**. Saroglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ), positioning it as a key therapeutic agent in the management of diabetic dyslipidemia and hypertriglyceridemia. [1][2][3][4][5][6][7][8][9] **Saroglitazar sulfoxide-d4**, as a deuterated analog of a saroglitazar metabolite, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure analytical precision. This document outlines the physicochemical properties of **Saroglitazar sulfoxide-d4**, the mechanism of action of the parent compound Saroglitazar, and relevant experimental protocols.

Physicochemical Data: Saroglitazar Sulfoxide-d4

Property	Value
CAS Number	Not available
Molecular Formula	C ₂₅ H ₂₅ D ₄ NO ₅ S
Molecular Weight	459.59 g/mol

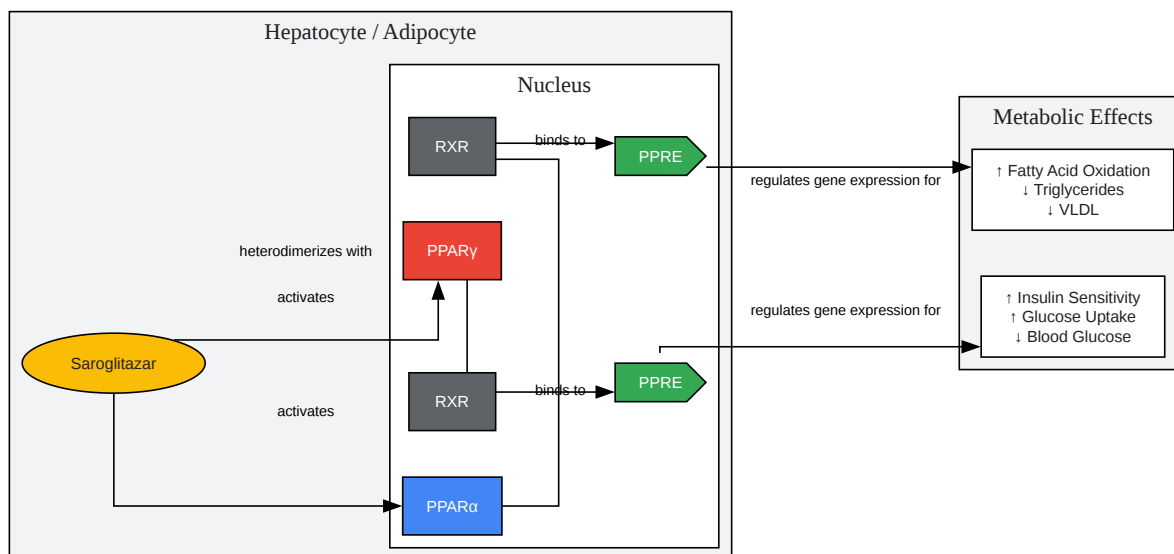
Core Mechanism of Action: Saroglitazar and PPAR Signaling

Saroglitazar exerts its therapeutic effects by acting as a dual agonist for PPAR α and PPAR γ , which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.^{[1][2][4]}

- **PPAR α Activation:** Agonism of PPAR α primarily influences lipid metabolism. This activation leads to an increase in the beta-oxidation of fatty acids in the liver.^[2] Consequently, this reduces the levels of triglycerides and very low-density lipoprotein (VLDL) cholesterol, contributing to an improved lipid profile.^[2]
- **PPAR γ Activation:** Activation of PPAR γ predominantly impacts glucose metabolism. It enhances insulin sensitivity by modulating the transcription of genes involved in glucose uptake and utilization.^[2] Furthermore, it promotes the differentiation of preadipocytes into adipocytes, which aids in sequestering free fatty acids in adipose tissue.^[2] This action mitigates the insulin resistance that is characteristic of type 2 diabetes mellitus, thereby improving glycemic control.^[2]

The dual agonistic nature of Saroglitazar allows for a synergistic approach to simultaneously address both the lipid abnormalities and insulin resistance often observed in patients with type 2 diabetes.^[2]

Below is a diagram illustrating the signaling pathway of Saroglitazar.



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Caption: Saroglitazar dual PPAR α / γ signaling pathway.

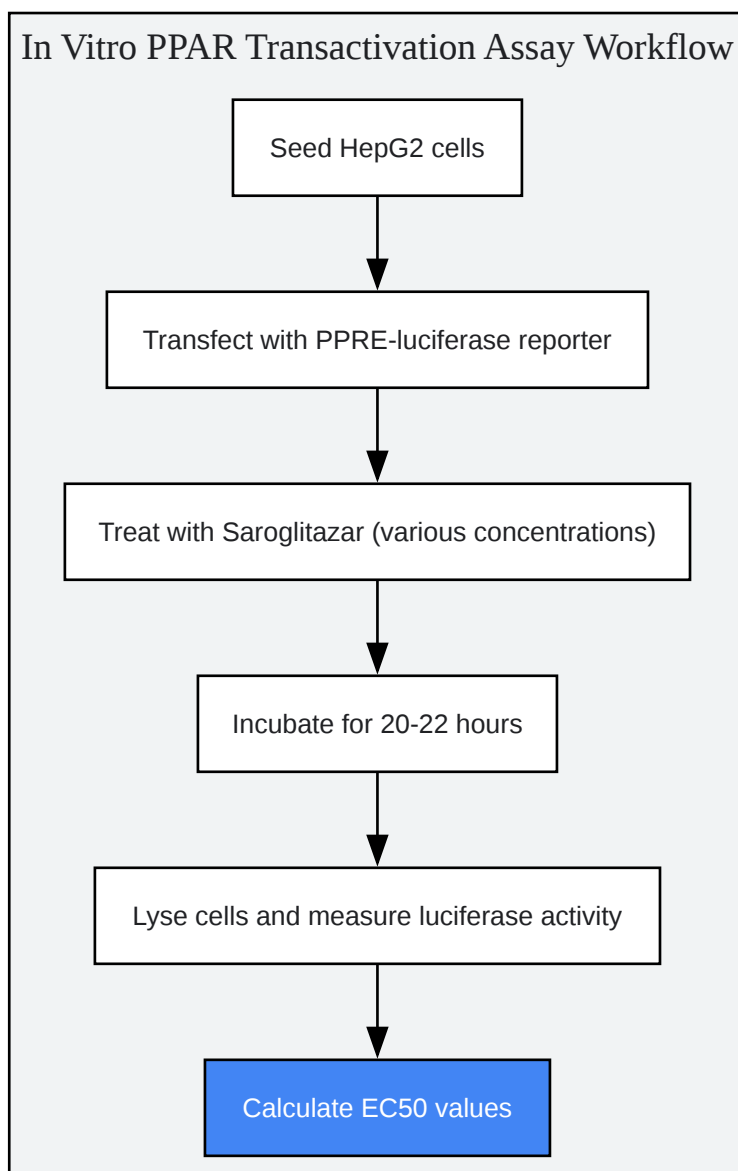
Experimental Protocols

While specific experimental protocols for **Saroglitazar sulfoxide-d4** are not publicly available, its primary use is as an internal standard in analytical chemistry. The following are representative experimental protocols for the parent compound, Saroglitazar, which provide a framework for its biological characterization.

In Vitro PPAR Transactivation Assay

This assay is crucial for determining the potency and selectivity of compounds like Saroglitazar on PPAR subtypes.

- Cell Line: HepG2 cells are commonly used.[\[10\]](#)[\[11\]](#)
- Methodology:
 - HepG2 cells are seeded in 12-well plates.[\[11\]](#)
 - Cells are then transfected with a PPRE (Peroxisome Proliferator Response Element) driven luciferase reporter gene construct.[\[11\]](#)
 - Following transfection, cells are treated with varying concentrations of Saroglitazar.[\[11\]](#)
 - After an incubation period of 20-22 hours, the cells are lysed, and the luciferase activity is measured.[\[11\]](#)
 - The EC₅₀ values, which represent the concentration of a drug that gives half-maximal response, are then calculated to determine the potency of Saroglitazar on PPAR α and PPAR γ .[\[10\]](#)[\[11\]](#) For Saroglitazar, the EC₅₀ values were determined to be 0.65 pmol/L for hPPAR α and 3 nmol/L for hPPAR γ in HepG2 cells.[\[10\]](#)[\[11\]](#)



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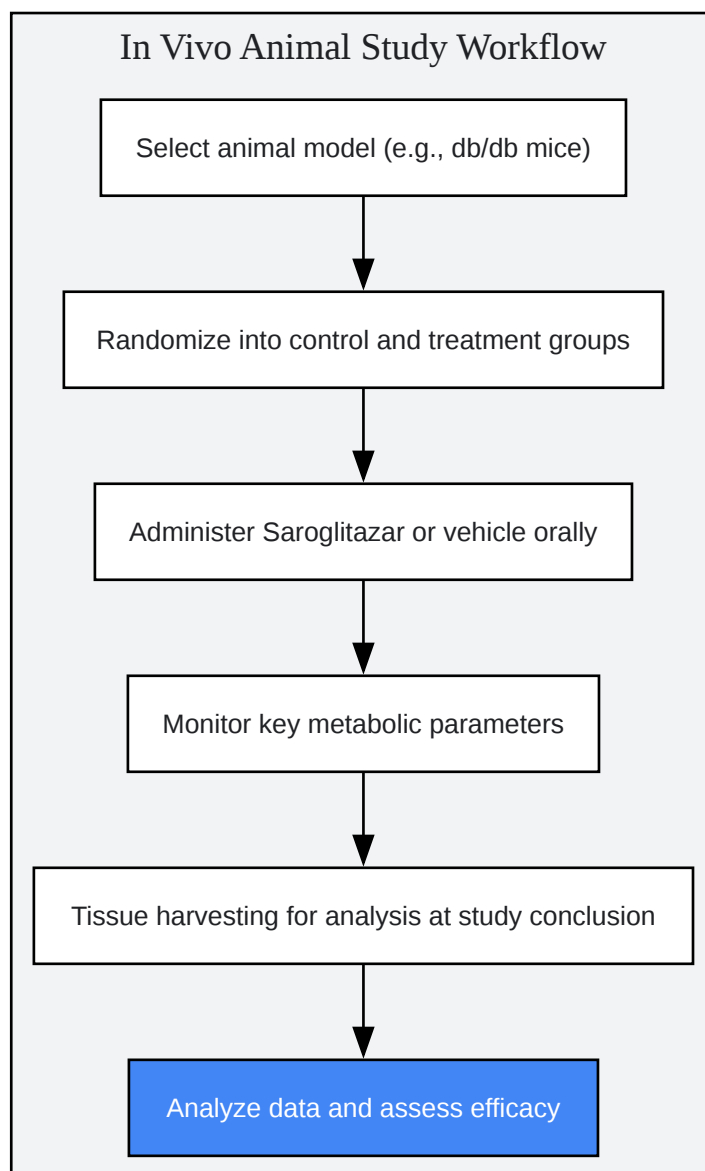
Caption: Workflow for in vitro PPAR transactivation assay.

In Vivo Animal Models

Animal models are instrumental in evaluating the efficacy and safety of Saroglitazar in a physiological context.

- Animal Models:

- db/db mice: A model for obesity, diabetes, and dyslipidemia.[10]
- Zucker fa/fa rats: A model of genetic obesity and insulin resistance.[10]
- High-Fat Emulsion/LPS-induced NASH model in rats: To study non-alcoholic steatohepatitis.[12]
- Diet-induced animal model of NAFLD: Mice fed a high-fat western diet and sugar water. [13]
- General Experimental Design:
 - Animals are randomized into control and treatment groups.[13][14]
 - The treatment group receives Saroglitazar orally at various doses (e.g., 0.01-3 mg/kg per day in db/db mice).[10][14]
 - The duration of treatment can vary (e.g., 12 days for db/db mice, 12 weeks for the NAFLD model).[10][13][14]
 - Throughout the study, parameters such as body weight, blood glucose, triglycerides, and cholesterol levels are monitored.[12][13]
 - At the end of the study, tissues may be harvested for histological and molecular analysis. [12][13][15]
- Key Findings from Animal Studies:
 - In db/db mice, Saroglitazar led to dose-dependent reductions in serum triglycerides, free fatty acids, and glucose.[10][14]
 - In a diet-induced animal model of NAFLD, Saroglitazar improved steatosis, inflammation, and fibrosis.[13][15]
 - In a rat model of non-alcoholic steatohepatitis, Saroglitazar ameliorated liver damage and improved metabolic parameters.[12]



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Caption: Generalized workflow for in vivo animal studies.

Conclusion

Saroglitazar is a potent dual PPAR α / γ agonist with significant therapeutic potential for managing metabolic disorders. While **Saroglitazar sulfoxide-d4** is a critical tool for the precise analytical quantification of Saroglitazar and its metabolites, its biological activity is inferred from the extensive research on the parent compound. The experimental protocols and signaling

pathway information provided in this guide offer a comprehensive foundation for researchers and professionals in the field of drug development.

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- To cite this document: BenchChem. [Saroglitazar sulfoxide-d4 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555423#saroglitazar-sulfoxide-d4-cas-number-and-molecular-weight]

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